4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-methylbenzoic acid with piperidine and sulfonyl chloride to form the piperidin-1-ylsulfonyl derivative. This intermediate is then reacted with 2-(prop-2-en-1-ylcarbamoyl)phenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-(piperidin-3-ylsulfonyl)piperidine
- 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H27N3O4S/c1-3-13-24-23(28)19-9-5-6-10-20(19)25-22(27)18-12-11-17(2)21(16-18)31(29,30)26-14-7-4-8-15-26/h3,5-6,9-12,16H,1,4,7-8,13-15H2,2H3,(H,24,28)(H,25,27) |
InChI Key |
MOYRFUKUHKRHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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